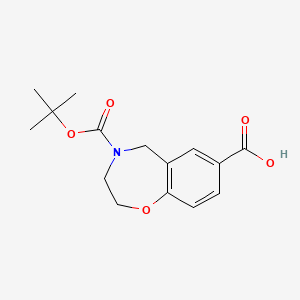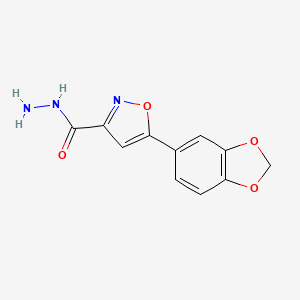![molecular formula C7H13N3 B1327160 [2-(1H-pyrazol-1-yl)butyl]amine CAS No. 1173099-46-1](/img/structure/B1327160.png)
[2-(1H-pyrazol-1-yl)butyl]amine
Vue d'ensemble
Description
The compound of interest, [2-(1H-pyrazol-1-yl)butyl]amine, is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring with two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The papers provided discuss various pyrazole derivatives and their synthesis, which can offer insights into the properties and reactions of [2-(1H-pyrazol-1-yl)butyl]amine.
Synthesis Analysis
The synthesis of pyrazole derivatives can be complex, involving multiple steps and the formation of various bonds. For instance, a library of 4H-pyrano[2,3-c]pyrazol-6-amines was synthesized using a multicomponent domino reaction catalyzed by L-proline in aqueous media, which demonstrates the versatility of pyrazole synthesis in forming densely functionalized compounds . Additionally, the synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine showcases a one-pot two-step synthesis involving a solvent-free condensation/reduction reaction sequence, highlighting an efficient approach to synthesizing N-heterocyclic amines .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is crucial for their biological activity. The nature of the substituents on the pyrazole ring, particularly the presence of a basic amine, is essential for the activity of these compounds as σ1 receptor antagonists . The structural characterization of these compounds, including the use of FTIR-ATR, 1D and 2D NMR experiments, EIMS, and elemental analysis, provides a comprehensive understanding of their molecular framework .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, which are influenced by their functional groups and molecular structure. The multicomponent domino reactions used to synthesize pyrazole derivatives involve a sequence of hydrazone formation, cyclocondensation, Michael addition, and other steps, indicating the reactivity of these compounds in forming complex structures . The reductive amination process used in the synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine further exemplifies the chemical transformations that pyrazole derivatives can undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure and the nature of their substituents. The presence of a basic amine group is a key factor in the pharmacological activity of these compounds, as seen in the σ1 receptor antagonists . The solvent-free synthesis approach also suggests that these compounds can be synthesized under environmentally benign conditions, which is an important consideration for their practical applications .
Applications De Recherche Scientifique
Catalysis and Polymerization
- Copolymerization of CO2 and Cyclohexene Oxide : Pyrazolyl compounds including derivatives of [2-(1H-pyrazol-1-yl)butyl]amine have been used as catalysts for the copolymerization of CO2 and cyclohexene oxide, forming poly(cyclohexene carbonate) under specific conditions (Matiwane, Obuah, & Darkwa, 2020).
- Oligomerization and Polymerization of Ethylene : Certain pyrazolylamine ligands, closely related to [2-(1H-pyrazol-1-yl)butyl]amine, have been utilized in nickel(II)-catalyzed oligomerization and polymerization of ethylene, producing different types of polyethylene depending on the catalyst and conditions (Obuah, Omondi, Nozaki, & Darkwa, 2014).
Biochemical Studies
- Antitumor, Antifungal, and Antibacterial Pharmacophore Sites : Research on pyrazole derivatives, including those structurally similar to [2-(1H-pyrazol-1-yl)butyl]amine, has identified significant antitumor, antifungal, and antibacterial activity, contributing to the understanding of pharmacophore sites in these compounds (Titi et al., 2020).
Chemical Synthesis and Characterization
- Intramolecular Hydrogen Bonding in Pyrazole Derivatives : Studies on pyrazole derivatives, including those similar to [2-(1H-pyrazol-1-yl)butyl]amine, have explored the impact of intramolecular hydrogen bonding on their chemical reactivity and the synthesis of various compounds (Szlachcic et al., 2020).
Medicinal Chemistry
- Development of σ(1) Receptor Antagonists : Pyrazole-based compounds, related to [2-(1H-pyrazol-1-yl)butyl]amine, have been synthesized as potential σ(1) receptor antagonists with significant pharmacological activity, indicating their utility in medicinal chemistry (Díaz et al., 2012).
Aggregation Inhibition
- Inhibition of Blood Platelet Aggregation : Derivatives of 4-(1H-pyrazol-1-yl)-2-butylamine, structurally related to [2-(1H-pyrazol-1-yl)butyl]amine, have been found to inhibit platelet aggregation, showcasing their potential therapeutic applications (Ferroni et al., 1989).
Safety And Hazards
Orientations Futures
The future directions for “[2-(1H-pyrazol-1-yl)butyl]amine” and similar compounds could involve further exploration of their synthesis methods and potential biological activities. Given the broad range of activities exhibited by similar compounds, there may be potential for the development of novel drugs .
Propriétés
IUPAC Name |
2-pyrazol-1-ylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-2-7(6-8)10-5-3-4-9-10/h3-5,7H,2,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWOBJXUYGIUPGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)N1C=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201302918 | |
| Record name | β-Ethyl-1H-pyrazole-1-ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201302918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(1H-pyrazol-1-yl)butyl]amine | |
CAS RN |
1173099-46-1 | |
| Record name | β-Ethyl-1H-pyrazole-1-ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1173099-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | β-Ethyl-1H-pyrazole-1-ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201302918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(5-{[(3,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid](/img/structure/B1327078.png)
![Ethyl 5-{[(3-chlorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327079.png)
![1-{3-[5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]propanoyl}piperidine-4-carboxylic acid](/img/structure/B1327081.png)
![{1-[(2,4-Dimethyl-1,3-thiazol-5-YL)carbonyl]-piperidin-4-YL}acetic acid](/img/structure/B1327086.png)
![2-{1-[(1,3-Diphenyl-1H-pyrazol-4-YL)carbonyl]-piperidin-4-YL}propanoic acid](/img/structure/B1327087.png)
![4-(5-{[(4-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)benzoic acid](/img/structure/B1327089.png)
![[1-(3,4,5-Trimethoxybenzoyl)piperidin-4-yl]acetic acid](/img/structure/B1327093.png)


![Ethyl 5-{[(4-chlorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327097.png)
![Ethyl 5-{[(4-fluorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327098.png)
![Ethyl 5-{[(4-methylphenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327100.png)

